2-Bromo-4,6-difluorophenyl isocyanate

Catalog No.
S671739
CAS No.
190774-48-2
M.F
C7H2BrF2NO
M. Wt
234 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,6-difluorophenyl isocyanate

CAS Number

190774-48-2

Product Name

2-Bromo-4,6-difluorophenyl isocyanate

IUPAC Name

1-bromo-3,5-difluoro-2-isocyanatobenzene

Molecular Formula

C7H2BrF2NO

Molecular Weight

234 g/mol

InChI

InChI=1S/C7H2BrF2NO/c8-5-1-4(9)2-6(10)7(5)11-3-12/h1-2H

InChI Key

NPRYGRLJCFTSBA-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)N=C=O)Br)F

Canonical SMILES

C1=C(C=C(C(=C1F)N=C=O)Br)F

2-Bromo-4,6-difluorophenyl isocyanate is an organic compound with the molecular formula C₇H₂BrF₂NO and a molecular weight of 234 g/mol. It appears as a colorless, volatile liquid and has a boiling point of approximately 38 °C at 0.2 mm Hg. The compound is characterized by its high reactivity due to the presence of the isocyanate functional group (-NCO), which can form covalent bonds with various nucleophiles .

Labeling and Proteomics Research:

2-Bromo-4,6-difluorophenyl isocyanate (2-Br-4,6-difluo-Ph-NCO) is a valuable tool in proteomics research, particularly for labeling proteins and studying their interactions. Due to its reactive isocyanate group, it readily reacts with primary amines present in protein side chains, forming stable covalent bonds. This labeling allows researchers to:

  • Identify and quantify proteins: By attaching a unique tag (fluorine atoms in this case) to the protein, researchers can distinguish it from others using techniques like mass spectrometry .
  • Study protein-protein interactions: By labeling specific proteins with 2-Br-4,6-difluo-Ph-NCO, researchers can identify other proteins they interact with through techniques like co-immunoprecipitation .

Chemical Modification and Bioconjugation:

Beyond proteomics, 2-Br-4,6-difluo-Ph-NCO finds applications in chemical modification and bioconjugation. Its reactive nature allows it to be attached to various biomolecules containing hydroxyl (-OH) or thiol (-SH) groups, enabling:

  • Modification of biomolecules: By introducing the bromo and difluoro groups, researchers can alter the properties of biomolecules, such as their solubility or targeting ability .
  • Development of drug conjugates: Attaching therapeutic molecules to biomolecules with 2-Br-4,6-difluo-Ph-NCO can facilitate targeted drug delivery .

  • Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to produce ureas, carbamates, and thiocarbamates.
  • Addition Reactions: The compound can participate in addition reactions with substances containing active hydrogen atoms (e.g., water and alcohols), leading to the formation of carbamates.
  • Polymerization Reactions: It serves as a monomer in the synthesis of polyurethanes and other polymeric materials .

2-Bromo-4,6-difluorophenyl isocyanate exhibits significant biological activity due to its reactivity. It can modify biomolecules such as proteins and peptides through covalent bonding. The mode of action involves interactions with various cellular targets, which can lead to alterations in cellular processes. Its potential for bioaccumulation raises concerns regarding safety and environmental impact .

The synthesis of 2-Bromo-4,6-difluorophenyl isocyanate typically involves the reaction of 2-Bromo-4,6-difluoroaniline with phosgene (COCl₂) under controlled conditions. This method allows for the efficient formation of the isocyanate functional group while maintaining the integrity of the aromatic system .

This compound finds applications across various fields:

  • Chemistry: Used as a building block for synthesizing more complex organic molecules.
  • Biology: Employed in modifying biomolecules for research purposes.
  • Medicine: Important in the development of pharmaceuticals and therapeutic agents.
  • Industry: Utilized in producing polymers, coatings, and adhesives .

The interaction studies involving 2-Bromo-4,6-difluorophenyl isocyanate focus on its reactivity with biological molecules. The compound's ability to form covalent bonds with proteins can lead to significant changes in protein function and stability. Such interactions are crucial for understanding its potential therapeutic applications as well as its safety profile .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-Bromo-4,6-difluorophenyl isocyanate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Bromo-2,6-difluorophenyl isocyanateC₇H₂BrF₂NODifferent substitution pattern affecting reactivity
2-Bromo-4,6-dimethylphenyl isocyanateC₉H₈BrN₁OSimilar structure but different functional groups
2-Chloro-4,6-difluorophenyl isocyanateC₇H₂ClF₂NOChlorine substitution alters reactivity

The uniqueness of 2-Bromo-4,6-difluorophenyl isocyanate lies in its specific reactivity profile and diverse applications across various scientific disciplines .

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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